Galidesivir hydrochloride

Description

Propriétés

IUPAC Name |

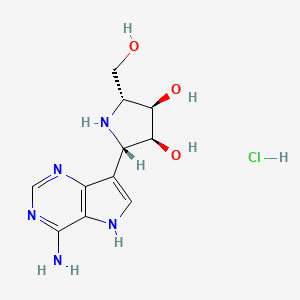

(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3.ClH/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7;/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15);1H/t5-,7+,9-,10+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCHVYNGFMEGIG-QPAIBFMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028039 |

Source

|

| Record name | Galidesivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222631-44-9 |

Source

|

| Record name | 3,4-Pyrrolidinediol, 2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)-, hydrochloride (1:1), (2S,3S,4R,5R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222631-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BCX-4430 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222631449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galidesivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALIDESIVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EL1K52SH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Galidesivir Hydrochloride: A Comprehensive Technical Review of its Antiviral Spectrum

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galidesivir (BCX4430) is a broad-spectrum antiviral agent demonstrating significant potential for the treatment of a wide array of RNA virus infections. As an adenosine nucleoside analog, its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of most RNA viruses. This technical guide provides an in-depth overview of the antiviral spectrum of Galidesivir hydrochloride, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental evaluation.

Mechanism of Action

Galidesivir is a prodrug that, upon entering a host cell, is metabolized by cellular kinases into its active triphosphate form, Galidesivir triphosphate (Gal-TP).[1][2] This active metabolite acts as a competitive inhibitor of adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the viral RdRp.[2] The incorporation of Gal-TP into the growing RNA strand leads to premature chain termination, thereby halting viral replication.[1] Molecular docking studies have further elucidated the interaction between Galidesivir and the RdRp of various viruses, including SARS-CoV-2, highlighting the specific amino acid residues involved in its binding.[3]

dot

Caption: Intracellular activation of Galidesivir and inhibition of viral RNA synthesis.

Antiviral Spectrum: Quantitative Data

Galidesivir has demonstrated in vitro activity against a diverse range of RNA viruses from numerous families. The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50) for Galidesivir against various viruses in different cell lines.

| Virus Family | Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Arenaviridae | Lassa virus | Vero | 43.0 | >100 | >2.3 | [1] | |

| Bunyaviridae | Rift Valley fever virus | Vero | 20.4 - 41.6 | >100 | >2.4 - >4.9 | [1] | |

| La Crosse virus | Vero | - | >100 | >7.5 | [1] | ||

| Coronaviridae | SARS-CoV | Vero | 57.7 | >295 | >5.1 | [1] | |

| MERS-CoV | Vero E6 | 68.4 | >100 | >1.5 | [4] | ||

| SARS-CoV-2 | USA-WA1/2020 | Caco-2 | - | >100 | >11.2 (EC90) | [5] | |

| SARS-CoV-2 | USA-WA1/2020 | Vero-76 | - | >100 | >14.9 (EC90) | [5] | |

| Filoviridae | Marburg virus | Musoke, Ravn, Ci67 | HeLa | 4.4 - 6.7 | >200 | 38 - 55 | [1][6] |

| Ebola virus | Zaire | HeLa | 11.8 | >100 | >8.5 | [1] | |

| Sudan virus | HeLa | 3.4 | >100 | >29.4 | [1] | ||

| Flaviviridae | Yellow Fever Virus | Vero | - | >100 | >7 | [1] | |

| Dengue virus | Vero 76 | 32.8 | >295 | >9.0 | [1] | ||

| West Nile virus | PS | 2.3 | >100 | >42.9 | [1] | ||

| Japanese Encephalitis Virus | Vero 76 | 43.6 | >100 | >2.3 | [1] | ||

| Zika virus | Vero | - | - | - | [1] | ||

| Orthomyxoviridae | Influenza A virus | MDCK | 10.7 | >296 | >27.7 | [4] | |

| Paramyxoviridae | Measles virus | Vero 76 | 1.8 - 6.19 | >88 - >296 | >47.8 - 167 | [1][6] | |

| Nipah virus | HeLa | 41.9 | >100 | >2.4 | [1] | ||

| Picornaviridae | Human Rhinovirus | HeLa | 3.4 | >296 | >87.1 | [4] | |

| Pneumoviridae | Respiratory Syncytial Virus | MA104 | 11.0 | >89 | >8.1 | [4] | |

| Togaviridae | Venezuelan Equine Encephalitis Virus | HeLa | >100 | >100 | 1 | [4] | |

| Eastern Equine Encephalitis Virus | Vero 76 | 43.2 | >100 | >2.3 | [4] |

Note: EC50 and CC50 values can vary depending on the specific virus strain, cell line, and assay conditions used.

Experimental Protocols

The in vitro antiviral activity of Galidesivir is primarily assessed through two key experimental assays: the Cytopathic Effect (CPE) Inhibition Assay and the Virus Yield Reduction Assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

Protocol:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero 76, A549) in 96-well microplates to form a confluent monolayer.[7]

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range is from 0.01 µM to 100 µM.[7]

-

Treatment and Infection:

-

Remove the growth medium from the cell monolayers.

-

Add the diluted Galidesivir to the wells. Include wells with no drug (virus control) and wells with no drug and no virus (cell control).[7]

-

Infect the cells (except for the cell control wells) with a standardized amount of virus that causes >80% CPE in the virus control wells within the incubation period.[7]

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until significant CPE is observed in the virus control wells (typically 2-6 days).[8]

-

Quantification of Cell Viability:

-

Data Analysis: The EC50 value is calculated as the concentration of Galidesivir that inhibits the viral CPE by 50% compared to the virus control. The CC50 value is determined in parallel on uninfected cells to assess the compound's cytotoxicity.

Virus Yield Reduction Assay

This assay quantifies the reduction in the amount of infectious virus particles produced in the presence of the antiviral compound.

Protocol:

-

Cell Seeding and Infection: Prepare confluent cell monolayers in 24- or 48-well plates and infect them with the virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: After a viral adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of Galidesivir.

-

Incubation: Incubate the plates for a period sufficient for one or more rounds of viral replication (e.g., 24-72 hours).[11]

-

Harvesting Progeny Virus: Collect the cell culture supernatant, which contains the newly produced virus particles.[11]

-

Virus Titration: Determine the titer of the infectious virus in the harvested supernatants using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.[11][12]

-

Data Analysis: The viral titers from the Galidesivir-treated wells are compared to the titers from the untreated virus control wells. The EC50 is the concentration of the compound that reduces the virus yield by 50%.

Experimental and Logical Workflows

In Vitro Antiviral Screening Workflow

The general workflow for screening and characterizing the in vitro antiviral activity of a compound like Galidesivir follows a logical progression from initial high-throughput screening to more detailed mechanistic studies.

dot

Caption: A typical workflow for the discovery and characterization of antiviral compounds.

Resistance

As with many antiviral agents, the potential for the development of viral resistance to Galidesivir is a consideration. A study on tick-borne encephalitis virus (TBEV) identified a single amino acid substitution in the active site of the viral RdRp that conferred a 7-fold reduction in susceptibility to Galidesivir.[1] Notably, this resistance mutation also resulted in a significant decrease in viral fitness in vivo, suggesting a potential trade-off between drug resistance and viral viability.[1] Further research is needed to fully characterize the resistance profile of Galidesivir against a broader range of viruses.

Conclusion

This compound is a promising broad-spectrum antiviral agent with a well-defined mechanism of action targeting the viral RdRp. Its demonstrated in vitro efficacy against a multitude of clinically significant RNA viruses, coupled with positive results in animal models, underscores its potential as a valuable therapeutic option for a variety of viral diseases. Continued research, including further clinical trials and resistance monitoring, will be crucial in fully defining its role in the antiviral armamentarium.

References

- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 8. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]

- 9. pblassaysci.com [pblassaysci.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

Galidesivir Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Antiviral Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galidesivir (also known as BCX4430) is a broad-spectrum antiviral agent that has shown considerable promise against a wide array of RNA viruses.[1][2] Developed by BioCryst Pharmaceuticals with funding from U.S. government agencies, it is an adenosine nucleoside analog designed to combat viruses that pose a significant threat to public health.[3][4] Galidesivir's mechanism of action targets the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many viruses.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, and key experimental protocols related to Galidesivir hydrochloride.

Chemical Structure and Physicochemical Properties

Galidesivir is a C-nucleoside analog of adenosine, featuring a pyrrolo[3,2-d]pyrimidine base connected to a pyrrolidine (1-aza-ribose) ring.[4] This structural modification, particularly the substitution of nitrogen at the 7-position of the purine ring with a carbon atom, is pivotal to its biological activity.[4] The hydrochloride salt form enhances the compound's solubility and stability.[5]

Chemical Identity

| Identifier | Value |

| IUPAC Name | (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride |

| Synonyms | BCX4430 hydrochloride, Immucillin-A hydrochloride |

| CAS Number | 222631-44-9 (hydrochloride)[2] |

| 249503-25-1 (free base)[1][2] | |

| 1373208-51-5 (dihydrochloride)[6] |

Physicochemical Data

The following table summarizes the key physicochemical properties of Galidesivir and its hydrochloride salts.

| Property | Galidesivir (Free Base) | This compound | Galidesivir Dihydrochloride |

| Molecular Formula | C₁₁H₁₅N₅O₃[1][7] | C₁₁H₁₅N₅O₃ · HCl | C₁₁H₁₅N₅O₃ · 2HCl |

| Molecular Weight | 265.27 g/mol [1][7] | 301.73 g/mol | 338.19 g/mol [6] |

| Solubility | Soluble to 100 mM in water and 50 mM in DMSO | ||

| Thermal Stability | Stable up to approximately 150-200°C[5] | ||

| XLogP | -1.06 | ||

| Topological Polar Surface Area | 140 Ų | ||

| Hydrogen Bond Donors | 6 | ||

| Hydrogen Bond Acceptors | 7 |

Mechanism of Action

Galidesivir functions as a direct-acting antiviral agent by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[1] The drug is administered as a prodrug and must be converted intracellularly to its active triphosphate form (BCX4430-TP).[1] This process is carried out by host cellular kinases.[4]

The active Galidesivir triphosphate mimics the natural adenosine triphosphate (ATP) and competes for binding to the active site of the viral RdRp.[4] Upon incorporation into the nascent viral RNA strand, it leads to premature chain termination, thereby halting viral replication.[1] This mechanism of non-obligate chain termination is a result of structural changes in the elongating RNA strand that disrupt the electrostatic interactions within the polymerase active site.[1][4] Computational modeling studies have suggested that Galidesivir's binding to the SARS-CoV-2 RdRp involves multiple hydrogen bonds and hydrophobic interactions.

Below is a diagram illustrating the intracellular activation and mechanism of action of Galidesivir.

Caption: Intracellular activation and mechanism of action of Galidesivir.

Synthesis of Galidesivir

A practical synthesis of Galidesivir (BCX4430) has been reported, often starting from the related compound BCX-1777 (Forodesine).[3][4] One synthetic route involves a seven-step sequence from BCX-1777, with an overall isolated yield of 22–25%.[3][4] A key step in this synthesis is the introduction of the primary amine group at the C2 position of the heterocyclic moiety, which can be achieved through a copper-catalyzed Ullmann-type amination. While detailed, step-by-step industrial synthesis protocols are proprietary, the general synthetic strategy is outlined in the scientific literature.

Experimental Protocols

The antiviral activity of Galidesivir is primarily evaluated through cell-based assays that measure the inhibition of viral replication. The most common methods are the cytopathic effect (CPE) inhibition assay and the virus yield reduction assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

1. Principle: Infected cells often exhibit morphological changes, known as cytopathic effects, which can include cell rounding, detachment, and lysis. An effective antiviral agent will prevent or reduce the CPE in a dose-dependent manner.

2. Materials:

-

Cell Line: A susceptible cell line for the virus of interest (e.g., Vero E6, Huh-7, MRC-5).[8]

-

Virus: A stock of the virus to be tested.

-

Test Compound: this compound.

-

Culture Medium: Appropriate growth and maintenance media for the cell line.

-

96-well plates.

-

Staining Solution: Neutral Red or Crystal Violet to quantify cell viability.[9][10]

-

Microplate Reader.

3. Detailed Methodology (Representative Protocol):

-

Cell Seeding:

-

Culture the chosen cell line to 80-90% confluency.

-

Trypsinize the cells, resuspend them in fresh medium, and adjust the cell concentration.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate to form a confluent monolayer within 24 hours.[10]

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired test concentrations.

-

-

Infection and Treatment:

-

When the cell monolayer is confluent, remove the growth medium.

-

Add the diluted virus to all wells except the cell control wells.

-

Incubate the plates for 1-2 hours to allow for viral adsorption.[8]

-

Remove the virus inoculum and add 100 µL of the serially diluted Galidesivir to the appropriate wells. Include virus control (virus, no compound) and cell control (no virus, no compound) wells.

-

-

Incubation:

-

Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus and cell line (e.g., 3-5 days) until significant CPE is observed in the virus control wells.[8]

-

-

Quantification of CPE:

-

Remove the medium and add a staining solution (e.g., 0.5% Crystal Violet or Neutral Red) to each well to stain the viable, adherent cells.[10]

-

After incubation with the stain, wash the plates to remove excess dye.

-

Solubilize the stain from the cells and measure the absorbance at a specific wavelength (e.g., 540 nm for Neutral Red) using a microplate reader.[10]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

-

Determine the 50% effective concentration (EC₅₀), which is the concentration of Galidesivir that inhibits CPE by 50%, using regression analysis.

-

Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Virus Yield Reduction Assay

This assay directly quantifies the amount of infectious virus produced in the presence of an antiviral compound.

1. Principle: Cells are infected with a virus and treated with the antiviral compound. After a single replication cycle, the amount of new infectious virus particles (progeny virus) in the cell culture supernatant or lysate is measured.

2. Methodology Overview:

-

Infection and Treatment: Similar to the CPE assay, cell monolayers are infected with the virus and then treated with various concentrations of Galidesivir.

-

Virus Harvest: After a defined incubation period (typically allowing for one round of viral replication), the cell culture supernatant and/or cell lysates are harvested.[11]

-

Virus Titration: The harvested samples are serially diluted and used to infect fresh cell monolayers. The virus titer is then determined using a standard method such as a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.[11]

-

Data Analysis: The EC₅₀ value is calculated as the concentration of Galidesivir that reduces the viral yield by 50% (or 1-log₁₀) compared to the untreated virus control.[11]

In Vitro Antiviral Activity of Galidesivir

Galidesivir has demonstrated a broad spectrum of activity against numerous RNA viruses from various families. The following table summarizes its in vitro efficacy (EC₅₀ values) against a selection of viruses.

| Virus Family | Virus Species | Cell Line | EC₅₀ (µM) | Reference |

| Arenaviridae | Lassa virus (LASV) | HeLa | 43.0 | [12] |

| Junin virus (JUNV) | HeLa | 42.2 | [12] | |

| Bunyaviridae | Rift Valley Fever virus (RVFV) | Vero 76 | 20.4 | [12] |

| La Crosse virus (LACV) | Vero | >7.5 (SI₅₀) | [13] | |

| Coronaviridae | MERS-CoV | 68.4 | [14] | |

| SARS-CoV | 57.7 | [14] | ||

| Filoviridae | Marburg virus (MARV) | Vero | 4.4 - 6.7 | [12] |

| Ebola virus (EBOV) | HeLa | 3 - 12 | [15] | |

| Flaviviridae | Yellow Fever virus (YFV) | Vero | 8.3 µg/mL (24.5 µM) | |

| Zika virus (ZIKV) | ||||

| Dengue virus (DENV) | Vero | >9.0 (SI₅₀) | [12] | |

| West Nile virus (WNV) | PS | 2.3 | [12] | |

| Orthomyxoviridae | Influenza A virus (IAV) | MDCK | 1 - 5 | [15] |

| Influenza B virus (IBV) | MDCK | 1 - 5 | [15] | |

| Paramyxoviridae | Measles virus (MeV) | Vero 76 | 1.8 | [15] |

| Picornaviridae | Human Rhinovirus (HRV) | 3.4 | [14] | |

| Pneumoviridae | Respiratory Syncytial Virus (RSV) | 11 | [14] |

SI₅₀ (50% Selectivity Index) is the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀.

Conclusion

This compound is a potent, broad-spectrum antiviral agent with a well-defined mechanism of action targeting the viral RdRp. Its chemical structure and physicochemical properties are tailored for its function as a nucleoside analog inhibitor. The established experimental protocols for evaluating its efficacy provide a robust framework for further research and development. The extensive in vitro data underscore its potential as a therapeutic agent for a range of viral diseases, supporting its ongoing clinical development.

References

- 1. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Galidesivir - Wikipedia [en.wikipedia.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 222631-44-9 [smolecule.com]

- 6. medkoo.com [medkoo.com]

- 7. Galidesivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pblassaysci.com [pblassaysci.com]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 15. researchgate.net [researchgate.net]

Galidesivir Hydrochloride: A Pharmacokinetic Profile in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galidesivir (BCX4430) is a broad-spectrum antiviral agent that has shown efficacy against a variety of RNA viruses in animal models. A comprehensive understanding of its pharmacokinetic (PK) profile is crucial for its development as a potential therapeutic. This technical guide provides an in-depth overview of the pharmacokinetics of galidesivir hydrochloride in key preclinical animal models, including non-human primates, rats, and hamsters. The data presented herein, summarized in comparative tables, details critical PK parameters and the experimental methodologies employed in these studies. This guide is intended to serve as a core resource for researchers and professionals involved in the development of antiviral therapies.

Pharmacokinetic Profile of Galidesivir

Galidesivir, an adenosine nucleoside analog, exhibits a pharmacokinetic profile characterized by rapid absorption and distribution, followed by a prolonged terminal elimination phase.[1][2] The parent compound is converted intracellularly to its active triphosphate form (BCX4430-TP), which is the active antiviral agent.[3] This conversion is particularly efficient in the liver.[4]

Non-Human Primates (Rhesus Macaques)

Studies in rhesus macaques have been instrumental in evaluating the efficacy and safety of galidesivir. While specific quantitative PK data from these studies is not publicly available in tabular format, the research indicates favorable pharmacokinetics.[5] Efficacy studies have often employed a strategy of a higher loading dose followed by lower maintenance doses to rapidly achieve and maintain therapeutic concentrations.[3][4] For instance, a loading dose of 100 mg/kg followed by maintenance doses of 25 mg/kg has been used in some studies.[4]

Rodent Models

Rats: Pharmacokinetic studies in rats have provided valuable insights into the metabolism and distribution of galidesivir. A key finding is the persistence of the active triphosphate metabolite, BCX4430-TP, in the liver, with a reported half-life of approximately 6 hours.[4] This hepatic retention may have significant implications for the treatment of liver-targeting viral infections.[4] Tissue distribution studies in rats using radiolabeled [14C] galidesivir have shown similar distribution patterns following both intravenous (IV) and intramuscular (IM) administration.[4]

Syrian Golden Hamsters: Studies in Syrian golden hamsters have provided quantitative plasma pharmacokinetic data following intraperitoneal (IP) administration. The data reveals a dose-dependent increase in exposure. Consistent with findings in other species, the pharmacokinetic profile in hamsters shows an initial rapid uptake of the parent compound, conversion to the active triphosphate form, and a slower excretion of the parent compound back into the plasma.[3][6] An increase in plasma levels of the parent compound was noted approximately 8 hours after IP administration, which is thought to represent its release from the liver.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters of galidesivir in various animal models.

Table 1: Single-Dose Pharmacokinetics of Galidesivir in Syrian Golden Hamsters (Intraperitoneal Administration) [6]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |

| 50 | 1,210 | 0.25 | 2,860 | 2.5 |

| 100 | 2,530 | 0.25 | 6,140 | 2.8 |

| 150 | 3,890 | 0.25 | 9,870 | 3.1 |

| 200 | 5,120 | 0.25 | 13,500 | 3.3 |

| Data derived from graphical representation in Westover et al., 2018. Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), t½ (half-life). |

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of pharmacokinetic studies. The following sections outline the typical experimental protocols used in the assessment of galidesivir pharmacokinetics in animal models.

Animal Models

-

Non-Human Primates: Rhesus macaques have been a key model for efficacy and safety studies.[5]

-

Rodents: Sprague-Dawley rats and Syrian golden hamsters have been utilized for pharmacokinetic and metabolism studies.[4][6]

Drug Administration

-

Formulation: this compound is typically supplied as a powder and reconstituted in a suitable vehicle for injection. A common vehicle used in hamster studies is Lactated Ringer's Solution (LRS).[7]

-

Routes of Administration:

-

Dosing Regimens: Studies have often utilized a loading dose to quickly achieve therapeutic levels, followed by maintenance doses. For example, in rhesus macaques, a loading dose of 100 mg/kg has been followed by maintenance doses of 25 mg/kg twice daily.[4]

Sample Collection and Processing

-

Blood Sampling: Whole blood is collected at predetermined time points post-dose. The specific time points are crucial for accurately defining the pharmacokinetic profile and typically include frequent sampling shortly after administration to capture the absorption phase, followed by less frequent sampling during the elimination phase.

-

Plasma Preparation: Blood samples are processed to separate plasma, which is then stored, typically at -80°C, until analysis.

Bioanalytical Method

The quantification of galidesivir in plasma samples is performed using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for the accurate measurement of drug concentrations.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation to remove interfering proteins.

-

Chromatography: The prepared samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The chromatographic conditions (e.g., column, mobile phase composition, flow rate) are optimized to achieve good separation of galidesivir from endogenous plasma components.

-

Mass Spectrometry: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for galidesivir and an internal standard, which allows for highly selective and sensitive quantification.

-

Method Validation: The bioanalytical method is rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Visualizations

Galidesivir's Mechanism of Action

Caption: Intracellular activation of galidesivir and inhibition of viral RNA synthesis.

Experimental Workflow for a Typical Pharmacokinetic Study

Caption: Workflow of a preclinical pharmacokinetic study of galidesivir.

Conclusion

The preclinical pharmacokinetic data from animal models demonstrate that galidesivir possesses properties that make it a promising candidate for further development as a broad-spectrum antiviral. Its rapid conversion to the active triphosphate form, particularly in the liver, and its long elimination half-life suggest that therapeutic concentrations can be achieved and maintained. The quantitative data from hamster studies provide a basis for dose selection in further preclinical and clinical investigations. This technical guide consolidates the currently available pharmacokinetic information on galidesivir in key animal models, providing a valuable resource for the scientific and drug development communities. Further publication of detailed pharmacokinetic data from non-human primate studies would be beneficial for a more complete understanding of its disposition in a species more closely related to humans.

References

- 1. A direct-acting antiviral drug abrogates viremia in Zika virus-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Galidesivir limits Rift Valley fever virus infection and disease in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protection against filovirus diseases by a novel broad-spectrum nucleoside analogue BCX4430 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A direct-acting antiviral drug abrogates viremia in Zika virus–infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Efficacy of Galidesivir Hydrochloride Against RNA Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of Galidesivir hydrochloride (BCX4430), a broad-spectrum antiviral agent. Galidesivir, an adenosine nucleoside analog, has demonstrated potent activity against a wide range of RNA viruses, positioning it as a significant candidate for further therapeutic development. This document collates quantitative efficacy data, details key experimental methodologies, and visualizes the underlying mechanism of action and experimental workflows.

Core Mechanism of Action

Galidesivir is a prodrug that, upon entering a host cell, is metabolized into its active triphosphate form. This active metabolite functions as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of most RNA viruses. By mimicking the natural adenosine triphosphate (ATP), the Galidesivir triphosphate is incorporated into the nascent viral RNA strand. This incorporation leads to premature chain termination, thereby halting viral RNA synthesis and preventing subsequent viral replication.[1][2] This targeted mechanism of action confers broad-spectrum activity against numerous RNA virus families.[3][4]

Caption: Mechanism of Action of Galidesivir.

Quantitative In Vitro Efficacy Data

The in vitro antiviral activity of Galidesivir has been evaluated against a multitude of RNA viruses across various cell lines. The following tables summarize the key quantitative data, including the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50).

Table 1: Antiviral Activity of Galidesivir against Filoviruses and Paramyxoviruses

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Filoviridae | Ebola Virus (EBOV) | HeLa | 3 - 12 | >100 | >8.3 - >33.3 | [5] |

| Filoviridae | Marburg Virus (MARV) | HeLa | 3 - 12 | >100 | >8.3 - >33.3 | [5] |

| Filoviridae | Sudan Virus (SUDV) | HeLa | 3 - 12 | >100 | >8.3 - >33.3 | [5] |

| Paramyxoviridae | Measles Virus (MeV) | Vero-76 | 1.8 | >100 | >55.6 | [5] |

| Paramyxoviridae | Nipah Virus (NiV) | Vero | >41.7 | >100 | >2.4 | [1] |

Table 2: Antiviral Activity of Galidesivir against Coronaviruses and Orthomyxoviruses

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Coronaviridae | SARS-CoV | Vero | >19.6 | >100 | >5.1 | [3] |

| Coronaviridae | MERS-CoV | Vero | >66.7 | >100 | >1.5 | [3] |

| Coronaviridae | SARS-CoV-2 | Caco-2 | 1.9 (EC90) | 82.8 | >43.6 | [2][6] |

| Coronaviridae | SARS-CoV-2 | Vero-76 | 3.5 (EC90) | >100 | >28.6 | [6] |

| Orthomyxoviridae | Influenza A | MDCK | 1 - 5 | >100 | >20 - >100 | [5] |

| Orthomyxoviridae | Influenza B | MDCK | 1 - 5 | >100 | >20 - >100 | [5] |

Table 3: Antiviral Activity of Galidesivir against Flaviviruses, Togaviruses, and Phenuiviruses

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Flaviviridae | Yellow Fever Virus (YFV) | Vero | <14.3 | >100 | >7 | [3] |

| Flaviviridae | Zika Virus (ZIKV) | Vero, Huh-7, RD | Potent Inhibition | - | - | [1] |

| Togaviridae | Chikungunya Virus (CHIKV) | Vero | 13.9 | >100 | >7.2 | [3] |

| Phenuiviridae | Rift Valley Fever Virus (RVFV) | Vero | 20.4 - 41.6 | >100 | >2.4 - >4.9 | [3] |

Detailed Experimental Protocols

The following are synthesized protocols for key in vitro assays used to determine the antiviral efficacy and cytotoxicity of Galidesivir.

Cell Culture and Virus Propagation

-

Cell Lines: A variety of cell lines are utilized depending on the tropism of the virus being tested. Common cell lines include Vero E6 (African green monkey kidney), HeLa (human cervical cancer), MDCK (Madin-Darby canine kidney), Caco-2 (human colorectal adenocarcinoma), and Huh-7 (human hepatoma).[1][5][6]

-

Culture Conditions: Cells are maintained in appropriate growth medium (e.g., Dulbecco's Modified Eagle Medium or Minimum Essential Medium) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.[7]

-

Virus Stocks: Viral stocks are propagated in susceptible cell lines. The supernatant containing the virus is harvested when significant cytopathic effect (CPE) is observed. Viral titers are determined using plaque assays or 50% tissue culture infectious dose (TCID50) assays.[5][8]

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to inhibit the virus-induced destruction of host cells.

Caption: Workflow for a CPE Reduction Assay.

Protocol:

-

Cell Plating: Seed a 96-well plate with host cells to form a confluent monolayer.[9]

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium.

-

Treatment and Infection: The cell monolayer is treated with the various concentrations of Galidesivir. Subsequently, the cells are infected with the RNA virus at a specific multiplicity of infection (MOI).[6] Control wells include untreated infected cells (virus control) and untreated uninfected cells (cell control).[9]

-

Incubation: The plates are incubated for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).[6]

-

Quantification of Cell Viability: Cell viability is quantified using a colorimetric method, such as the neutral red uptake assay. Viable cells take up the neutral red dye, which is then extracted and the absorbance is read on a spectrophotometer.[2][10]

-

Data Analysis: The 50% effective concentration (EC50) is calculated by determining the concentration of Galidesivir that results in a 50% reduction in CPE compared to the virus control.

Viral Yield Reduction (VYR) Assay

This assay directly measures the amount of infectious virus produced in the presence of the antiviral compound.

Protocol:

-

Cell Plating and Treatment: Similar to the CPE assay, host cells are seeded in multi-well plates and treated with serial dilutions of Galidesivir.

-

Infection: Cells are infected with the target RNA virus.[6]

-

Incubation: The plates are incubated for a defined period to allow for one or more cycles of viral replication.

-

Harvesting: The cell culture supernatant, containing the progeny virus, is harvested.[8]

-

Virus Titration: The viral titer in the harvested supernatant from each drug concentration is determined using a plaque assay or TCID50 assay on fresh cell monolayers.[5][8]

-

Data Analysis: The EC50 is calculated as the concentration of Galidesivir that causes a 50% (or 1-log10) reduction in the viral yield compared to the untreated virus control.[5]

Plaque Reduction Assay

This is a specific type of viral yield reduction assay that quantifies the number of infectious virus particles.

Protocol:

-

Cell Plating: A confluent monolayer of susceptible cells is prepared in 6- or 12-well plates.[11]

-

Infection: Serial dilutions of the virus stock (from the VYR assay) are added to the cell monolayers and allowed to adsorb for 1-2 hours.[10][11]

-

Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells.[11]

-

Incubation: Plates are incubated for a period sufficient for plaques (localized areas of cell death) to form.

-

Staining: The cell monolayer is stained with a vital stain, such as crystal violet or neutral red, to visualize the plaques.[11]

-

Plaque Counting: The number of plaque-forming units (PFU) is counted for each dilution.

-

Data Analysis: The viral titer is calculated in PFU/mL. The percent inhibition of plaque formation at each drug concentration is determined relative to the untreated control to calculate the EC50.

Cytotoxicity Assay (Neutral Red Uptake)

This assay is performed in parallel with the efficacy assays to determine the concentration of Galidesivir that is toxic to the host cells.

Caption: Workflow for a Neutral Red Uptake Cytotoxicity Assay.

Protocol:

-

Cell Plating and Treatment: Uninfected host cells are plated and treated with the same serial dilutions of Galidesivir as in the antiviral assays.[12]

-

Incubation: Plates are incubated for the same duration as the efficacy assays.

-

Neutral Red Staining: The treatment medium is replaced with a medium containing neutral red, and the plates are incubated for approximately 2-3 hours to allow for dye uptake by viable cells.[13][14]

-

Dye Extraction: The cells are washed, and a destain solution (e.g., acidified ethanol) is added to extract the dye from the lysosomes of viable cells.[12][14]

-

Absorbance Measurement: The absorbance of the extracted dye is measured using a spectrophotometer at approximately 540 nm.[13]

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the concentration of Galidesivir that reduces the viability of the cells by 50% compared to untreated control cells.

Conclusion

This compound demonstrates broad-spectrum in vitro activity against a diverse range of RNA viruses. Its mechanism of action, targeting the conserved viral RdRp, provides a strong basis for its wide applicability. The quantitative data, derived from robust and standardized in vitro assays, consistently show potent antiviral efficacy at concentrations that are significantly lower than those causing cytotoxicity in host cells, as indicated by favorable selectivity indices. The detailed experimental protocols provided herein offer a framework for the continued evaluation and development of Galidesivir and other novel antiviral agents.

References

- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. benchchem.com [benchchem.com]

- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. researchtweet.com [researchtweet.com]

- 14. re-place.be [re-place.be]

Galidesivir Hydrochloride: A Technical Guide to a Broad-Spectrum Antiviral for Emerging Viral Threats

For Immediate Release

[City, State] – December 13, 2025 – As the global scientific community continues to fortify its defenses against emerging viral diseases, the broad-spectrum antiviral agent, Galidesivir (BCX4430), stands out as a promising candidate in the arsenal of medical countermeasures. This technical guide provides an in-depth overview of Galidesivir hydrochloride, consolidating currently available data on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and clinical development status. This document is intended for researchers, scientists, and drug development professionals engaged in the critical work of antiviral research and development.

Core Concepts: An Adenosine Nucleoside Analog Targeting Viral Replication

Galidesivir is a novel adenosine nucleoside analog designed to combat a wide range of RNA viruses.[1][2] Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of most RNA viruses.[1][3][4] Upon administration, Galidesivir is metabolized within the host cell to its active triphosphate form.[1] This active metabolite then mimics the natural adenosine triphosphate, leading to its incorporation into the nascent viral RNA strand by the viral RdRp.[1][5] This event results in premature chain termination, thereby halting viral replication.[1][5] A key advantage of Galidesivir is its preferential targeting of viral RdRp over host cellular polymerases, suggesting a favorable safety profile.[1]

dot

References

- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule drug discovery for Ebola virus disease - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00533G [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Efficacy of Galidesivir against Ebola Virus Disease in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Galidesivir Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galidesivir (BCX4430) is a broad-spectrum investigational antiviral drug, developed as a countermeasure against highly pathogenic RNA viruses. As an adenosine nucleoside analog, its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many viruses.[1][2] Preclinical studies have demonstrated its activity against a wide array of RNA viruses, including filoviruses, flaviviruses, coronaviruses, and paramyxoviruses.[3] In various animal models, Galidesivir has shown significant efficacy in improving survival and reducing viral load for infections such as Ebola, Marburg, Zika, and Yellow Fever.[4] This document provides a comprehensive overview of the preclinical data for Galidesivir hydrochloride, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and toxicology.

Mechanism of Action

Galidesivir is a prodrug that, upon entering host cells, is metabolized by cellular kinases into its active triphosphate form (BCX4430-TP).[5] This active metabolite mimics the natural adenosine triphosphate (ATP) nucleotide.[4] Viral RNA-dependent RNA polymerase (RdRp) enzymes mistakenly incorporate BCX4430-TP into the nascent viral RNA strand.[4][6] This incorporation leads to premature chain termination, thereby halting viral transcription and replication.[7] Studies have shown that the active triphosphate form of Galidesivir has a preference for viral RNA polymerase over host polymerases, which contributes to its therapeutic index.

In Vitro Antiviral Activity

Galidesivir has demonstrated broad-spectrum antiviral activity in cell culture assays against more than 20 RNA viruses across nine different families. Its potency, measured by the half-maximal effective concentration (EC50), varies depending on the virus and the cell line used, with values typically in the low to mid-micromolar range.[8] Vero cells, in particular, are known to inefficiently convert Galidesivir to its active form, which may result in higher EC50 values in assays using this cell line.[9]

| Viral Family | Virus Species | Cell Line | EC50 (µM) | Reference |

| Filoviridae | Marburgvirus (MARV) | HeLa | 4.4 - 6.7 | |

| Ebolavirus (EBOV) | HeLa | 11.8 | [10] | |

| Sudan virus (SUDV) | HeLa | 3.4 | [10] | |

| Coronaviridae | MERS-CoV | Vero E6 | 68.4 | [10] |

| SARS-CoV | Vero 76 | 57.7 | [10] | |

| Flaviviridae | Yellow Fever Virus (YFV) | Vero 76 | 2.3 | [10] |

| Dengue Virus (DENV) | Vero 76 | 32.8 | [10] | |

| Zika Virus (ZIKV) | Vero 76 | 1.5 | [10] | |

| Japanese Encephalitis (JEV) | Vero 76 | 43.6 | [10] | |

| Arenaviridae | Lassa Virus (LASV) | HeLa | 43.0 | |

| Junin Virus (JUNV) | HeLa | 42.2 | ||

| Phenuiviridae | Rift Valley Fever Virus (RVFV) | Vero 76 | 20.4 | |

| Orthomyxoviridae | Influenza A Virus (IAV) | MDCK | 10.7 | [10] |

| Paramyxoviridae | Nipah Virus (NiV) | HeLa | 41.9 | [10] |

| Measles Virus (MeV) | Vero 76 | 6.19 | [10] | |

| Picornaviridae | Human Rhinovirus (HRV) | HeLa | 3.4 | [10] |

| Pneumoviridae | Respiratory Syncytial Virus (RSV) | MA104 | 11.0 | [10] |

In Vivo Efficacy in Animal Models

Galidesivir has demonstrated significant efficacy in various animal models of lethal viral diseases, often showing greater potency than would be predicted by its in vitro activity alone.[3][10] Studies in mice, hamsters, and non-human primates (NHPs) have been crucial in establishing its protective effects.

Filovirus (Ebola and Marburg) Efficacy

-

Marburg Virus (MARV): In cynomolgus macaques, Galidesivir provided 100% protection against lethal MARV infection when administered 24 or 48 hours post-infection.[11] In guinea pig models, treatment initiated up to 72 hours after exposure to aerosolized virus also conferred significant protection.

-

Ebola Virus (EBOV): In rhesus monkeys, a loading dose regimen of Galidesivir resulted in 100% survival when initiated 2 days post-infection and 67% survival when started on day 3.[11][12] An earlier study showed 100% survival in rhesus macaques when treatment began immediately after viral challenge.[12]

Flavivirus (Yellow Fever and Zika) Efficacy

-

Yellow Fever Virus (YFV): In a Syrian Golden Hamster model, Galidesivir treatment resulted in 80-100% survival compared to 20-30% in placebo groups, even when treatment was delayed up to 4 days post-infection.

-

Zika Virus (ZIKV): In rhesus macaques, Galidesivir was safe and effectively prevented or rapidly reduced viral loads in blood and cerebrospinal fluid. Treatment initiated up to 72 hours post-infection was shown to be protective.[13]

Other Viral Infections

-

Rift Valley Fever Virus (RVFV): Galidesivir has shown pronounced efficacy in lethal infection models of RVFV.[4]

-

SARS-CoV-2: In a Syrian golden hamster model, Galidesivir treatment initiated 24 hours prior to infection reduced lung pathology compared to untreated controls.[9]

Experimental Protocols

In Vitro Antiviral Assay (General Protocol)

-

Cell Lines: Appropriate cell lines (e.g., HeLa, Vero, MDCK) are seeded in multi-well plates.

-

Drug Preparation: this compound is serially diluted to various concentrations.

-

Infection: Cells are infected with the target virus at a specific multiplicity of infection (MOI).

-

Treatment: The diluted drug is added to the cells before, during, or after infection.

-

Incubation: Plates are incubated for a period sufficient for viral replication (e.g., 48-72 hours).

-

Endpoint Measurement: Viral replication is quantified using methods such as plaque reduction assays, quantitative PCR (qPCR) for viral RNA, or cytopathic effect (CPE) inhibition assays. Cell viability is also assessed (e.g., using MTS or neutral red uptake assays) to determine the 50% cytotoxic concentration (CC50).

-

Data Analysis: The EC50 is calculated as the drug concentration that inhibits viral replication by 50%. The Selectivity Index (SI = CC50/EC50) is determined to assess the therapeutic window.

Non-Human Primate (NHP) Efficacy Study (Zika Virus Example)

-

Animal Model: Adult rhesus macaques are used.[13]

-

Virus Challenge: Animals are challenged subcutaneously with a defined dose (e.g., 1x10^5 TCID50) of a pathogenic ZIKV isolate.[13]

-

Treatment Groups: Animals are randomized into treatment and control groups. Treatment groups receive Galidesivir via intramuscular (IM) injection at various time points post-challenge (e.g., 90 minutes, 24h, 48h, 72h).[13]

-

Dosing Regimen: A common strategy is a loading dose (e.g., 100 mg/kg twice daily) followed by lower maintenance doses (e.g., 25 mg/kg twice daily) for a total duration of 9-11 days.[12][14]

-

Monitoring and Sampling: Animals are monitored daily for clinical signs of disease. Blood, saliva, urine, and cerebrospinal fluid (CSF) are collected at regular intervals.[13][14]

-

Endpoints: The primary endpoints are survival and viral load (viremia) in plasma, measured by qPCR. Secondary endpoints include viral RNA levels in other bodily fluids and tissues.[13]

Pharmacokinetics and Toxicology

Pharmacokinetics

Human Phase 1 studies have provided key pharmacokinetic (PK) data. Following intramuscular (IM) administration, Galidesivir is rapidly absorbed, with maximum plasma concentrations (Tmax) typically observed within 15 minutes.[2] The plasma concentration profile is characterized by an initial rapid distribution and clearance phase, followed by an extended terminal elimination phase.[2][15] The terminal half-life (t½) after intravenous (IV) administration was estimated to be a median of 114.5 hours.[2]

| Parameter | IM Administration (0.3-10 mg/kg) | IV Administration (5-20 mg/kg) | Reference |

| Tmax (Time to Peak Concentration) | ~15 minutes | N/A (Infusion) | [2] |

| Terminal Half-life (t½) | Not accurately measured (short sampling) | ~104 - 175 hours | [2] |

| Bioavailability (%F) vs. IV | 84% (for 10 mg/kg dose) | 100% | [2] |

| Renal Clearance (CLR) | 7.9 - 12.1 L/h (after 7 days) | Similar to IM | [2] |

Toxicology and Safety

Preclinical toxicology studies have been conducted in multiple species.

-

In hamsters, toxicity was observed at a dose of 300 mg/kg/day administered intraperitoneally, while 200 mg/kg/day was determined to be the maximum tolerated dose.[3]

-

A dose of 300 mg/kg/day was tolerated in mice when administered intramuscularly for 8 days.[3]

-

Reproductive toxicology studies in pregnant rats and rabbits showed no evidence of embryo-lethality, fetotoxicity, or teratogenicity at dosages up to 75 mg/kg/day in rats and 25 mg/kg/day in rabbits. These studies also confirmed that Galidesivir is effectively transferred across the placenta.

-

In Phase 1 human trials, both IM and IV formulations of Galidesivir were generally safe and well-tolerated.[15]

Conclusion

The preclinical data for this compound strongly support its profile as a broad-spectrum antiviral agent with significant potential for treating life-threatening RNA viral infections. Its mechanism as an RdRp inhibitor, coupled with demonstrated efficacy in gold-standard animal models for diseases like Ebola and Marburg, underscores its importance as a medical countermeasure. The favorable safety and pharmacokinetic profiles observed in early clinical trials provide a solid foundation for its continued development. Further clinical investigation is warranted to establish its efficacy and safety in patient populations.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics and safety of the nucleoside analog antiviral drug galidesivir administered to healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BCX4430 - A broad-spectrum antiviral adenosine nucleoside analog under development for the treatment of Ebola virus disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 6. Galidesivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Galidesivir dihydrochloride | RNA Polymerase | Tocris Bioscience [tocris.com]

- 9. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. islandpharmaceuticals.com [islandpharmaceuticals.com]

- 12. Efficacy of Galidesivir against Ebola Virus Disease in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Galidesivir, a Direct-Acting Antiviral Drug, Abrogates Viremia in Rhesus Macaques Challenged with Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Pharmacokinetics and Safety of the Nucleoside Analog Antiviral Drug Galidesivir Administered to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Galidesivir Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the adenosine analog inhibitor, its mechanism of action, antiviral spectrum, and clinical development.

Introduction

Galidesivir (BCX4430) is a broad-spectrum antiviral agent developed by BioCryst Pharmaceuticals with funding from the National Institute of Allergy and Infectious Diseases (NIAID). As an adenosine nucleoside analog, Galidesivir has demonstrated potent activity against a wide range of RNA viruses. This technical guide provides a comprehensive overview of Galidesivir hydrochloride, including its mechanism of action, in vitro and in vivo antiviral activity, pharmacokinetic profile, and detailed experimental protocols to support ongoing research and development efforts.

Chemical Structure and Properties

Galidesivir is a C-nucleoside analog of adenosine, featuring a pyrrolo[3,2-d]pyrimidine base linked to a pyrrolidine ring (1-aza-ribose). This structural modification, where the glycosidic bond is a C-C bond instead of a C-N bond, contributes to its stability and biological activity. The hydrochloride salt form enhances its solubility and suitability for parenteral administration.

| Property | Value |

| IUPAC Name | (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride |

| Molecular Formula | C₁₁H₁₆ClN₅O₃ |

| Molecular Weight | 301.73 g/mol |

| CAS Number | 222631-44-9 |

| Synonyms | BCX4430, Immucillin-A |

Mechanism of Action: Adenosine Analog Inhibition

Galidesivir's antiviral activity stems from its function as an adenosine analog that inhibits viral RNA-dependent RNA polymerase (RdRp). The mechanism involves a multi-step intracellular process:

-

Cellular Uptake: Galidesivir enters the host cell.

-

Phosphorylation: Host cellular kinases sequentially phosphorylate Galidesivir to its active triphosphate form, Galidesivir triphosphate (Gal-TP).

-

RdRp Inhibition: Gal-TP acts as a competitive inhibitor of adenosine triphosphate (ATP), a natural substrate for the viral RdRp.

-

Chain Termination: Upon incorporation into the nascent viral RNA strand, Gal-TP causes premature chain termination, thereby halting viral replication.

This mechanism of action is common to many nucleoside analog antiviral drugs and provides a broad-spectrum activity against viruses that rely on an RdRp for replication.

Figure 1: Intracellular activation and mechanism of action of Galidesivir.

In Vitro Antiviral Activity

Galidesivir has demonstrated a broad spectrum of activity against numerous RNA viruses from different families. The half-maximal effective concentration (EC50) values vary depending on the virus, cell line, and assay used. It is important to note that some cell lines, such as Vero cells, may not efficiently phosphorylate Galidesivir to its active triphosphate form, potentially leading to higher EC50 values in vitro than what might be observed in vivo.

| Virus Family | Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Type | Reference |

| Arenaviridae | Lassa Virus | Vero | 43 | >100 | >2.3 | CPE | ||

| Junin Virus | Vero | 42.2 | >100 | >2.4 | CPE | |||

| Bunyaviridae | Rift Valley Fever Virus | Vero | 20.4 - 41.6 | >100 | >2.4 - >4.9 | CPE/VYR | ||

| Coronaviridae | SARS-CoV | Vero-76 | 57.7 | >320 | >5.5 | VYR | ||

| MERS-CoV | Vero | 68.4 | >100 | >1.5 | CPE | |||

| SARS-CoV-2 | USA-WA1/2020 | Caco-2 | 1.8 | >100 | >55.6 | VYR | ||

| SARS-CoV-2 | USA-WA1/2020 | Vero-76 | 3.5 | >100 | >28.6 | VYR | ||

| Filoviridae | Marburg Virus | Musoke | Vero | 6.7 | >200 | >29.9 | VYR | |

| Ebola Virus | Zaire | Vero | 11.8 | >100 | >8.5 | VYR | ||

| Flaviviridae | Yellow Fever Virus | 17D | Vero | 8.3 | >200 | >24.1 | CPE | |

| Zika Virus | Vero | 12.3 | >100 | >8.1 | CPE | |||

| Dengue Virus | Vero | 32.8 | >295 | >9.0 | VYR | |||

| West Nile Virus | Vero | 43.6 | >100 | >2.3 | VYR | |||

| Orthomyxoviridae | Influenza A Virus | MDCK | 1-5 | >100 | >20-100 | CPE | ||

| Influenza B Virus | MDCK | 1-5 | >100 | >20-100 | CPE | |||

| Paramyxoviridae | Measles Virus | Vero-76 | 1.8 | >300 | >167 | CPE |

CPE: Cytopathic Effect Assay; VYR: Virus Yield Reduction Assay; CC50: 50% Cytotoxic Concentration; SI: Selectivity Index (CC50/EC50)

In Vivo Efficacy

Preclinical studies in various animal models have demonstrated the in vivo efficacy of Galidesivir against several pathogenic RNA viruses.

Hamster Model of SARS-CoV-2 Infection

A study in Syrian golden hamsters evaluated the efficacy of Galidesivir against SARS-CoV-2.

-

Model: Syrian golden hamsters infected with SARS-CoV-2.

-

Treatment: Galidesivir administered intraperitoneally (IP) at 100 mg/kg twice daily.

-

Regimens: Treatment was initiated at 24 hours pre-infection, 1.5 hours post-infection, or 24 hours post-infection.

-

Endpoints: Body weight change, lung viral load, and lung pathology.

-

Results: Animals treated with Galidesivir 24 hours prior to infection showed significantly less weight loss and reduced lung pathology compared to the control group.

Figure 2: Experimental workflow for the hamster model of SARS-CoV-2 infection.

Rhesus Macaque Model of Zika Virus Infection

The efficacy of Galidesivir against Zika virus was evaluated in rhesus macaques.

-

Model: Rhesus macaques infected with Zika virus.

-

Treatment: Galidesivir administered intramuscularly (IM).

-

Regimens: Various dosing regimens were tested, with treatment initiated at different time points post-infection (e.g., 1.5 hours, 24 hours, 48 hours, and 72 hours).

-

Endpoints: Plasma viral load, viral RNA in other body fluids (urine, saliva, cerebrospinal fluid).

-

Results: Galidesivir treatment initiated up to 72 hours post-infection significantly reduced or abrogated viremia.

Pharmacokinetics in Healthy Volunteers

Phase 1 clinical trials have been conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetics of Galidesivir administered via intramuscular (IM) and intravenous (IV) routes.

Single Ascending Dose (SAD) Studies

| Route | Dose Range (mg/kg) | Cmax (ng/mL) at highest dose | AUC₀₋inf (ng·h/mL) at highest dose | T½ (hours) |

| IM | 0.3 - 10 | 9,840 (at 10 mg/kg) | 51,700 (at 10 mg/kg) | ~87-116 |

| IV | 5 - 20 | 20,500 (at 20 mg/kg) | 44,600 (at 20 mg/kg) | ~104-175 |

Data are presented as mean values. T½ for IM administration was not accurately determined in the single-dose study due to insufficient sampling duration.

Multiple Ascending Dose (MAD) Study (IM Administration)

A 7-day multiple-dose study was conducted with IM administration.

| Dose (mg/kg/day) | Day 7 Cmax (ng/mL) | Day 7 AUC₀₋₂₄ (ng·h/mL) | Day 7 T½ (hours) |

| 2.5 | 3,110 | 22,100 | 87.4 |

| 5 | 5,910 | 45,600 | 116 |

| 7.5 | 8,240 | 65,500 | 105 |

Data are presented as mean values.

Experimental Protocols

In Vitro Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay

This protocol provides a general framework for assessing the ability of Galidesivir to inhibit virus-induced CPE.

Materials:

-

Susceptible host cell line (e.g., Vero, A549, MDCK)

-

Complete cell culture medium

-

Virus stock of known titer

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., Neutral Red, Crystal Violet, or ATP-based assay kit)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of Galidesivir in cell culture medium.

-

Infection and Treatment: a. Remove the growth medium from the cell monolayers. b. Add the diluted Galidesivir to the appropriate wells. Include wells for virus control (no compound) and cell control (no virus, no compound). c. Add the virus suspension at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.

-

Incubation: Incubate the plates at the optimal temperature for the specific virus until CPE is evident in approximately 90% of the virus control wells (typically 3-7 days).

-

Quantification of CPE: a. Visually inspect the plates under a microscope to assess CPE. b. Quantify cell viability using a chosen method:

- Crystal Violet Staining: Fix the cells, stain with crystal violet, and then solubilize the dye. Read the absorbance at ~570 nm.

- Neutral Red Uptake: Incubate cells with Neutral Red, then extract the dye from viable cells and read the absorbance at ~540 nm.

- ATP-based Assay: Lyse the cells and measure the ATP content using a luciferase-based reagent.

-

Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.

In Vitro Antiviral Assay: Virus Yield Reduction (VYR) Assay

This assay quantifies the reduction in the production of infectious virus particles.

Procedure:

-

Follow steps 1-4 of the CPE inhibition assay.

-

Harvesting Virus: At the end of the incubation period (e.g., 24, 48, or 72 hours), collect the supernatant from each well.

-

Virus Titration: Determine the viral titer in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

-

Data Analysis: Calculate the viral titer for each compound concentration. The EC50 is the concentration of Galidesivir that reduces the virus yield by 50% compared to the virus control.

Bioanalytical Method: HPLC-MS/MS for Galidesivir Quantification in Plasma

This protocol outlines a general method for the quantification of Galidesivir in plasma samples.

Materials:

-

Human plasma samples

-

Galidesivir analytical standard

-

Internal standard (IS) (e.g., a stable isotope-labeled Galidesivir)

-

Acetonitrile

-

Formic acid

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of plasma, add the internal standard. b. Add 300 µL of cold acetonitrile to precipitate the proteins. c. Vortex and centrifuge the samples. d. Transfer the supernatant to a new plate or vial and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase.

-

LC-MS/MS Analysis: a. Inject the reconstituted sample onto the HPLC-MS/MS system. b. Chromatographic Separation: Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). c. Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for Galidesivir and the internal standard.

-

Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify Galidesivir in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Synthesis of Galidesivir

A reported synthesis of Galidesivir starts from the commercially available compound BCX1777. The synthesis involves a seven-step process. A detailed, step-by-step protocol is beyond the scope of this guide, but a general schematic of a potential synthetic route is presented below.

Figure 3: Generalized synthetic scheme for Galidesivir.

Conclusion

This compound is a promising broad-spectrum antiviral agent with a well-defined mechanism of action as an adenosine analog inhibitor of viral RdRp. Its in vitro and in vivo efficacy against a wide range of RNA viruses, coupled with a favorable pharmacokinetic profile in early clinical trials, supports its continued development as a potential therapeutic for emerging viral diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals working with Galidesivir, offering key data and detailed methodologies to facilitate further investigation and development.

Disclaimer: This document is intended for informational purposes for a research audience and does not constitute medical advice. The synthesis and use of Galidesivir should only be conducted by qualified professionals in appropriate laboratory settings.

A Technical Guide to the Broad-Spectrum Antiviral Activity of Galidesivir Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Galidesivir (BCX4430) is a broad-spectrum antiviral agent demonstrating significant potential as a medical countermeasure against a wide array of RNA viruses of public health concern.[1] As an adenosine nucleoside analog, its mechanism of action is centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of most RNA viruses.[2] Extensive in vitro and in vivo studies have confirmed its activity against more than 20 RNA viruses across nine different families, including highly pathogenic viruses such as Ebola, Marburg, Zika, and coronaviruses.[3][4] This technical guide provides a comprehensive overview of Galidesivir's mechanism of action, summarizes its in vitro and in vivo efficacy with quantitative data, details relevant experimental protocols, and illustrates key pathways and workflows.

Mechanism of Action

Galidesivir is a prodrug that requires intracellular activation to exert its antiviral effect.[5] Its primary target is the viral RNA-dependent RNA polymerase (RdRp), distinguishing it from host cellular polymerases and thereby minimizing off-target effects.[6]

The activation and inhibition process involves several key steps:

-

Cellular Uptake: Galidesivir, as a small molecule nucleoside analog, is taken up by host cells.[7]

-

Anabolic Phosphorylation: Once inside the cell, host cellular kinases phosphorylate Galidesivir into its active triphosphate form, BCX4430-TP.[5][6]

-

Competitive Inhibition: The active Galidesivir triphosphate (BCX4430-TP) is a structural mimic of adenosine triphosphate (ATP).[5] It competes with the natural ATP substrate for the active site of the viral RdRp enzyme.[8]

-

RNA Chain Termination: Upon incorporation into the nascent viral RNA strand, Galidesivir triphosphate disrupts the elongation process, causing premature chain termination.[8][9] This action effectively halts viral replication.[9]

The diagram below illustrates this intracellular signaling and activation pathway.

Caption: Intracellular activation pathway and mechanism of action of Galidesivir.

Broad-Spectrum In Vitro Activity

Galidesivir has demonstrated a wide range of activity against numerous RNA viruses in cell culture-based assays.[6] Its efficacy is typically measured by the half-maximal effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral replication. The half-maximal cytotoxic concentration (CC₅₀) is also determined to calculate the selectivity index (SI = CC₅₀/EC₅₀), a measure of the drug's therapeutic window.

| Viral Family | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Filoviridae | Ebola virus (EBOV) | Vero | Data Varies | [6] |

| Marburg virus (MARV) | Vero | Data Varies | [6] | |

| Flaviviridae | Yellow Fever virus (YFV) | Vero | Data Varies | [6] |

| Zika virus (ZIKV) | Vero | Data Varies | [6] | |

| Tick-borne encephalitis virus (TBEV) | Vero | Data Varies | [6] | |

| Bunyavirales | Rift Valley Fever virus (RVFV) | Vero | 20.4 to >100 | [10] |

| Coronaviridae | MERS-CoV | Vero | Moderate Activity | [11] |

| SARS-CoV | Vero | Moderate Activity | [11] | |

| SARS-CoV-2 | Vero E6 | Data Varies | [5] | |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | ~3 to ~68 | [2] |

| Arenaviridae | Pichinde virus (PICV) | Vero | ~3 to ~68 | |

| Togaviridae | Chikungunya virus (CHIKV) | Vero | Data Varies | [12] |

Note: Specific EC₅₀ values often vary between studies due to differences in cell lines, viral strains, and assay protocols. It is noteworthy that Vero cells, a commonly used cell line, are known to inefficiently phosphorylate Galidesivir to its active form, which may result in higher EC₅₀ values than observed in vivo.[10][11]

In Vivo Efficacy in Animal Models

The antiviral activity of Galidesivir observed in cell culture often translates to significant efficacy in various animal models of viral diseases. In many cases, the in vivo potency is greater than what in vitro results would predict.[6]

| Virus | Animal Model | Dosing Regimen | Key Outcomes | Reference |

| Ebola virus (EBOV) | Rhesus Macaque | 100 mg/kg LD, then 25 mg/kg BID (IM) | 100% survival when initiated 48h post-infection. | [13] |

| Marburg virus (MARV) | Cynomolgus Macaque | Not Specified | 100% protection when initiated up to 48h post-infection. | [13] |

| Yellow Fever virus (YFV) | Syrian Hamster | Not Specified | Effective treatment and survival benefit. | [6] |

| Zika virus (ZIKV) | Rhesus Macaque | 100 mg/kg BID (IM) | Prevented or rapidly reduced viremia. | [6] |

| Rift Valley Fever (RVFV) | Syrian Hamster | 400 mg/kg LD, then 100 mg/kg/day (IP) | Delayed mortality and 50-70% protection. | [6] |

| SARS-CoV-2 | Syrian Hamster | 100 mg/kg BID (IP) | Reduced viral burden and lung pathology when initiated 24h pre-infection. | [7][11] |

LD: Loading Dose; BID: Twice Daily; IM: Intramuscular; IP: Intraperitoneal.

Experimental Protocols and Workflows

Accurate assessment of antiviral activity requires standardized and robust experimental protocols. Below are detailed methodologies for key assays used in the evaluation of Galidesivir.

Protocol: Viral Titer Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, Huh-7) in 24-well or 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare a serial dilution series of Galidesivir hydrochloride in cell culture medium. Include a vehicle-only control (e.g., Lactated Ringer's Injection USP).[7]

-